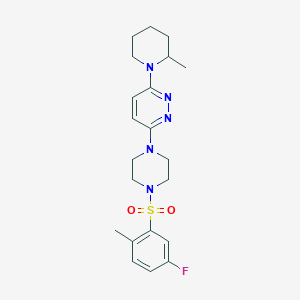

3-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine

Descripción

Propiedades

IUPAC Name |

3-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylpiperidin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN5O2S/c1-16-6-7-18(22)15-19(16)30(28,29)26-13-11-25(12-14-26)20-8-9-21(24-23-20)27-10-4-3-5-17(27)2/h6-9,15,17H,3-5,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXECVJKTGQPGAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine core , which is a six-membered heterocyclic ring containing two nitrogen atoms. It also includes piperazine and piperidine substituents, along with a fluorinated phenyl sulfonamide group that enhances its biological activity. The molecular formula is with a molecular weight of 433.55 g/mol.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

- Antidiabetic Properties : Derivatives containing piperazine and piperidine moieties have demonstrated significant inhibition against enzymes such as α-glucosidase, suggesting potential use in managing diabetes.

- Anticancer Activity : Similar compounds have shown effectiveness in inhibiting the proliferation of cancer cells, indicating possible applications in oncology .

- Mechanism of Action : The sulfonamide functionality allows for nucleophilic substitution reactions, which may lead to the formation of active metabolites that exert these biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Case Study 1: Inhibition of Cancer Cell Proliferation

A series of novel compounds, including those with piperidine structures, exhibited potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests that modifications to the piperazine or piperidine rings can enhance anticancer efficacy .

Case Study 2: Antidiabetic Mechanisms

Research has shown that certain piperazine derivatives can inhibit key metabolic pathways involved in glucose metabolism. For instance, compounds targeting ketohexokinase (KHK) demonstrated significant reductions in free fatty acids and triglycerides in animal models, indicating their potential as therapeutic agents for diabetes management .

Comparative Analysis of Similar Compounds

The table below summarizes the biological activities and unique aspects of several compounds related to this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Pyridazine core, sulfonamide group | Potential antidiabetic and anticancer activity | Fluorinated phenyl enhances potency |

| RMC-5552 | Piperazine derivatives | mTORC1 inhibition | Selective over mTORC2 |

| Imidazo[1,2-a]pyridine Derivatives | Heterocyclic compounds | Anti-inflammatory properties | Targeting Btk for autoimmune diseases |

| Morpholine Derivatives | Heterocyclic compounds | Antidiabetic activity | Diverse mechanisms of action |

Synthesis and Modification

The synthesis of this compound typically involves multi-step pathways that optimize yield and purity. Key steps may include:

- Formation of the pyridazine core.

- Introduction of the piperazine and piperidine groups through nucleophilic substitution reactions.

- Functionalization with the fluorinated phenyl sulfonamide group to enhance biological activity.

These synthetic strategies are crucial for developing derivatives with improved pharmacological profiles.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Recent studies have highlighted the potential of piperazine derivatives, including compounds similar to 3-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine, as effective antidiabetic agents. For instance, research indicates that certain piperazine derivatives exhibit significant inhibitory activity against α-glucosidase, making them potential candidates for diabetes management .

Neuropharmacology

The structural components of this compound suggest its possible role as a neuropharmacological agent. Compounds with piperazine and pyridazine structures have been investigated for their effects on neurotransmitter systems, which could lead to therapeutic advancements in treating conditions such as anxiety and depression .

Cancer Research

The sulfonamide group present in the compound is known for its ability to enhance the efficacy of various anticancer agents. Studies have shown that sulfonamide derivatives can inhibit tumor growth and metastasis by targeting specific pathways involved in cancer progression . The unique combination of functional groups in this compound may provide novel mechanisms of action against different cancer types.

Antimicrobial Activity

Compounds containing piperazine and pyridazine rings have demonstrated antimicrobial properties in various studies. The presence of fluorine substituents often enhances biological activity, making this compound a candidate for further investigation against bacterial and fungal infections .

Case Study 1: Antidiabetic Activity

In a study evaluating the antidiabetic effects of piperazine derivatives, one compound exhibited an IC50 value of approximately 8.9 µM against α-glucosidase, significantly outperforming standard drugs like acarbose . This highlights the potential of similar compounds for developing new diabetes treatments.

Case Study 2: Neuropharmacological Effects

Research on piperazine derivatives has shown promising results in modulating serotonin receptors, which are critical targets in treating mood disorders. A derivative with a similar structure was found to exhibit anxiolytic effects in animal models, suggesting that further exploration of this compound could yield valuable insights into its neuropharmacological potential .

Comparación Con Compuestos Similares

Key Structural Differences:

Structural Implications :

- The 2-methylpiperidinyl substituent introduces a bulkier, more rigid moiety compared to the pyrazole rings in Compounds A and B, which could influence receptor-binding kinetics.

Physicochemical Properties:

The target compound’s higher predicted LogP compared to Compound C may favor CNS targeting but could limit aqueous solubility.

Pharmacological Comparison

Receptor Affinity and Selectivity:

Evidence from Compound C (L 745,870) and S 18126 highlights the importance of sulfonylpiperazine motifs in dopamine D4 receptor antagonism .

| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D4/D2) |

|---|---|---|---|

| S 18126 | 2.4 | 738 | 307-fold |

| L 745,870 (Compound C) | 2.5 | 905 | 362-fold |

| Target Compound | Not reported | Not reported | — |

Inferences :

- The bulky 2-methylpiperidinyl group in the target compound may reduce off-target binding to D2 receptors, analogous to S 18126’s selectivity .

- The 5-fluoro-2-methylphenyl group could enhance metabolic stability compared to chlorinated analogs (Compound B, C).

In Vivo and Clinical Potential

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

The synthesis typically involves sequential functionalization of the pyridazine core. Key steps include:

- Sulfonation of piperazine : Reacting 5-fluoro-2-methylbenzenesulfonyl chloride with piperazine derivatives under inert conditions to form the sulfonyl-piperazine moiety .

- Nucleophilic substitution : Coupling the sulfonated piperazine with 6-chloropyridazine intermediates, followed by introducing 2-methylpiperidine via Buchwald-Hartwig amination or similar cross-coupling reactions .

- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to isolate the final product. Monitor reaction progress via TLC and HPLC .

Basic: How is structural confirmation achieved post-synthesis?

Orthogonal analytical methods are critical:

- NMR spectroscopy : Confirm substitution patterns (e.g., sulfonyl and piperazinyl groups) via - and -NMR chemical shifts .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, particularly for sulfonyl-piperazine conformations .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns .

Advanced: How can computational methods optimize synthesis routes?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates:

- Reaction path screening : Identify energetically favorable pathways for sulfonation and coupling steps using software like Gaussian or ORCA .

- Solvent effects : Simulate solvent interactions (e.g., DMF vs. THF) to improve yields via COSMO-RS models .

- Machine learning : Train models on existing pyridazine reaction datasets to predict optimal catalysts (e.g., Pd-based for amination) .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurities:

- Assay standardization : Use positive controls (e.g., known kinase inhibitors for anti-cancer studies) and replicate experiments across cell lines .

- Purity validation : Employ HPLC-MS to rule out degradation products or residual solvents impacting bioactivity .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. methyl groups) to isolate key pharmacophores .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Prioritize assays aligned with pyridazine derivatives’ known activities:

- Anti-bacterial : MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Anti-viral : Plaque reduction assays for RNA viruses (e.g., influenza, SARS-CoV-2 pseudotypes) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases implicated in disease pathways .

Advanced: How to design SAR studies for improved pharmacokinetics?

Focus on structural modifications to enhance solubility and metabolic stability:

- Piperidine ring substitution : Introduce polar groups (e.g., hydroxyl) to reduce logP and improve aqueous solubility .

- Sulfonyl group replacement : Test bioisosteres (e.g., carbamates) to modulate membrane permeability .

- Metabolite identification : Use liver microsome assays to pinpoint metabolic hotspots (e.g., N-dealkylation sites) .

Basic: What safety protocols are essential during handling?

- Ventilation : Perform reactions in fume hoods to avoid inhalation of sulfonyl chloride intermediates .

- Thermal hazards : Monitor exothermic reactions (e.g., sulfonation) with cooling baths to prevent runaway temperatures .

- Waste disposal : Neutralize acidic/byproduct streams before disposal according to institutional guidelines .

Advanced: How to investigate the mechanism of action (MOA)?

- Molecular docking : Screen against target libraries (e.g., protein kinases) using AutoDock Vina to predict binding modes .

- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein stabilization upon compound binding .

- CRISPR knockouts : Generate gene-edited cell lines to confirm pathway dependencies (e.g., apoptosis regulators) .

Basic: How to assess purity and stability under storage?

- HPLC-DAD/UV : Quantify impurities using gradient elution (C18 columns, acetonitrile/water mobile phases) .

- Forced degradation : Expose samples to heat, light, and humidity to identify degradation products via LC-MS .

- Long-term stability : Store lyophilized samples at -20°C under argon to prevent hydrolysis of sulfonyl groups .

Advanced: How to address poor solubility in pharmacological testing?

- Salt formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rates .

- Nanoparticle formulations : Use PLGA or liposomal carriers to enhance bioavailability in in vivo models .

- Co-solvent systems : Optimize PBS/DMSO or PEG/water mixtures for in vitro assays without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.